2-(N'-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL
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Overview
Description
2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with a nitrogen-nitrogen single bond adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-hydrazino-6-methylpyrimidin-4-OL. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)-4-methoxyaniline
- N-(4-Methoxybenzylidene)aniline
- 4-Methoxy-N-(4-methoxybenzylidene)aniline
Uniqueness
2-(N’-(4-Methoxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL is unique due to its specific structure, which combines a hydrazone group with a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
92023-96-6 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N4O2/c1-9-7-12(18)16-13(15-9)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H2,15,16,17,18)/b14-8+ |
InChI Key |
KIMPOJXDFKFBTL-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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